molecular formula C2H2O6P2-4 B1598296 Ethene-1,1-diylbis(phosphonate) CAS No. 33016-77-2

Ethene-1,1-diylbis(phosphonate)

Cat. No.: B1598296
CAS No.: 33016-77-2
M. Wt: 183.98 g/mol
InChI Key: LUHPUPVJIVTJOE-UHFFFAOYSA-J
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Description

Ethene-1,1-diylbis(phosphonate) is an organophosphorus compound characterized by the presence of two phosphonate groups attached to a central ethene moiety. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethene-1,1-diylbis(phosphonate) can be synthesized through the reaction of ethene with phosphonic acid derivatives. One common method involves the use of tetraethyl ethene-1,1-diylbis(phosphonate) as a precursor. The reaction typically requires heating the reactants in acetic acid at elevated temperatures (around 115°C) for several days .

Industrial Production Methods: Industrial production of ethene-1,1-diylbis(phosphonate) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethene-1,1-diylbis(phosphonate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield various phosphine-containing products.

    Substitution: The ethene moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted ethene derivatives.

Scientific Research Applications

Ethene-1,1-diylbis(phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethene-1,1-diylbis(phosphonate) involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s phosphonate groups allow it to chelate metal ions, which can be crucial in its role as a catalyst or inhibitor in various biochemical pathways .

Comparison with Similar Compounds

  • Tetraethyl ethene-1,1-diylbis(phosphonate)
  • Ethane-1,1-diylbis(phosphonate)
  • 1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diylbis(phosphonate)

Uniqueness: Ethene-1,1-diylbis(phosphonate) is unique due to its ethene moiety, which provides additional reactivity compared to its ethane analogs. This structural feature allows for a broader range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHPUPVJIVTJOE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(P(=O)([O-])[O-])P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O6P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402576
Record name Ethene-1,1-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33016-77-2
Record name Ethene-1,1-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium vinyl bis-phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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